2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]-N-(3-pyrazol-1-ylpropyl)acetamide
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Overview
Description
2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]-N-(3-pyrazol-1-ylpropyl)acetamide is a complex organic compound that features a piperazine ring substituted with a phenylethyl group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]-N-(3-pyrazol-1-ylpropyl)acetamide typically involves multiple steps, starting with the preparation of the piperazine ring. The piperazine ring can be synthesized through the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The phenylethyl group is then introduced via a substitution reaction, followed by the addition of the pyrazole ring through a coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the piperazine synthesis and high-throughput screening of reaction conditions for the coupling steps.
Chemical Reactions Analysis
Types of Reactions
2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]-N-(3-pyrazol-1-ylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The phenylethyl and pyrazole groups can be substituted with other functional groups to create derivatives of the compound.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a variety of functional groups, such as halides or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in studies of receptor binding and signal transduction.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]-N-(3-pyrazol-1-ylpropyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, while the pyrazole ring might modulate enzyme activity. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
JNJ-31020028: A selective brain-penetrant small molecule antagonist of the neuropeptide Y Y2 receptor.
2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]acetic acid: A related compound with a similar piperazine structure.
Uniqueness
2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]-N-(3-pyrazol-1-ylpropyl)acetamide is unique due to the combination of its piperazine and pyrazole rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]-N-(3-pyrazol-1-ylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c26-19(21-9-4-12-25-13-5-10-23-25)16-18-20(27)22-11-15-24(18)14-8-17-6-2-1-3-7-17/h1-3,5-7,10,13,18H,4,8-9,11-12,14-16H2,(H,21,26)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMOQZZMPDEAEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NCCCN2C=CC=N2)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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